tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 478798-20-8
VCID: VC2038642
InChI: InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

CAS No.: 478798-20-8

Cat. No.: VC2038642

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate - 478798-20-8

Specification

CAS No. 478798-20-8
Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate
Standard InChI InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21)
Standard InChI Key OOSDQQQVRDJXHJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2

Introduction

Structural Characteristics and Basic Properties

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is a complex organic compound featuring multiple functional groups strategically positioned to confer unique chemical and biological properties. The compound combines a piperazine moiety with a phenyl group via a carbonyl linkage, while incorporating a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality.

Fundamental Chemical Data

PropertyValue
Chemical FormulaC₁₆H₂₃N₃O₃
Molecular Weight305.37 g/mol
CAS Number478798-20-8
IUPAC Nametert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate
Standard InChIInChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21)
Standard InChIKeyOOSDQQQVRDJXHJ-UHFFFAOYSA-N
SMILES NotationCC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2

The structural architecture of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate consists of three primary components: a piperazine heterocycle, a carbonyl-linked phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group. The phenyl ring serves as a rigid scaffold connecting the piperazine and carbamate functionalities, enhancing the compound's stability and providing a platform for potential biological interactions.

Physical Properties

While specific physical data for tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is limited in the literature, its properties can be inferred from structurally similar compounds. The presence of both polar functional groups (amide, carbamate) and non-polar regions (phenyl, tert-butyl) suggests moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water. The compound likely exists as a white to off-white crystalline solid at room temperature, with a melting point expected to be in the range of 120-150°C, although precise experimental data would be required for confirmation .

Synthetic Methodologies

Alternative Synthetic Routes

Drawing parallels from the synthesis of related piperazine derivatives, alternative synthetic approaches could include:

  • Palladium-catalyzed coupling reactions between appropriately functionalized piperazines and aryl halides

  • Amide coupling between 4-aminobenzoic acid derivatives and protected piperazines

  • Reductive amination strategies to form the critical C-N bonds

The choice of synthetic route would depend on reagent availability, scale requirements, and the desired purity of the final product .

Protection Strategies

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, enabling selective chemical transformations at other positions in the molecule. As documented for similar compounds, efficient Boc protection can be achieved using di-tert-butyl dicarbonate in the presence of a suitable base, such as triethylamine or sodium hydroxide .

The protective Boc group can be selectively removed under acidic conditions (typically trifluoroacetic acid in dichloromethane), allowing for further functionalization of the molecule in subsequent synthetic steps .

Structural Analogs and Related Compounds

Comparison with Structural Analogs

Several compounds share structural similarities with tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate, highlighting its unique positioning within a broader class of biologically active molecules. The table below presents a comparison of key structural analogs:

CompoundStructural DifferencesNotable Features
tert-Butyl N-[4-(piperazin-1-yl)phenyl]carbamateDirect piperazine-phenyl bond instead of carbonyl linkageUsed as a building block in medicinal chemistry
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylateBoc protection on piperazine rather than on anilineServes as an intermediate in pharmaceutical synthesis
tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylateMeta substitution pattern versus para in the target compoundDifferent electronic properties affecting reactivity
tert-Butyl N-[(2S)-piperazine-2-carbonyl]carbamateStereocenter at piperazine C-2Enhanced selectivity in biological systems

The distinct structural features of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate compared to its analogs confer unique chemical reactivity and potential biological activity profiles .

Chemical Reactivity and Transformations

Key Reactive Sites

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate possesses several reactive sites that can be exploited for further chemical transformations:

  • Secondary amine in piperazine ring: Susceptible to alkylation, acylation, and reductive amination

  • Carbamate group: Can be cleaved under acidic conditions to reveal the free amine

  • Carbonyl linkage: Potential site for reduction or nucleophilic addition

  • Aromatic ring: Amenable to electrophilic aromatic substitution reactions

Each of these reactive sites provides opportunities for structural elaboration to create more complex derivatives with potentially enhanced properties .

Synthetic Transformations

Based on the reactivity of similar compounds, tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate could undergo various synthetic transformations:

Reaction TypeReactive SitePotential ProductsApplications
Boc DeprotectionCarbamate groupFree amine derivativeSite for further functionalization
N-AlkylationPiperazine secondary amineN-substituted piperazinesModulation of basicity and lipophilicity
Amide ReductionCarbonyl linkageSecondary amine linkageAltered conformational flexibility
Nucleophilic Aromatic SubstitutionAromatic ringSubstituted derivativesElectronic property modification

These transformations represent valuable strategies for diversifying the compound's structure to access derivatives with potentially enhanced properties or novel applications .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is limited in the literature, its structural features suggest characteristic spectroscopic profiles:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR would show characteristic signals for:

    • tert-butyl protons (~1.4-1.5 ppm, singlet, 9H)

    • piperazine methylene protons (~2.8-3.5 ppm, multiplets, 8H)

    • aromatic protons (~6.9-7.6 ppm, multiplet pattern, 4H)

    • NH proton (~6.5-7.0 ppm, broad singlet, 1H)

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands would be expected for:

    • N-H stretching (~3300-3400 cm⁻¹)

    • C=O stretching of carbamate (~1690-1710 cm⁻¹)

    • C=O stretching of amide (~1630-1650 cm⁻¹)

    • C-N stretching (~1200-1350 cm⁻¹)

Mass Spectrometry:

  • Molecular ion peak at m/z 305 (M+)

  • Characteristic fragmentation patterns including loss of the tert-butyl group (m/z 249) .

Chromatographic Analysis

For purity assessment and identification, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be particularly valuable:

HPLC Analysis:

  • Reversed-phase HPLC using C18 columns

  • Mobile phase typically consisting of acetonitrile/water mixtures with appropriate buffers

  • UV detection at wavelengths around 220-254 nm due to the aromatic and carbonyl chromophores

TLC Analysis:

  • Silica gel plates

  • Developing systems such as dichloromethane/methanol mixtures

  • Visualization using UV light or ninhydrin staining

These analytical approaches would be essential for monitoring reaction progress during synthesis and assessing the purity of the final compound .

Current Research Directions and Future Prospects

Recent Research Developments

While specific research on tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is limited, recent studies on related piperazine derivatives have shown:

  • Development of novel synthetic methodologies for efficient piperazine functionalization

  • Discovery of piperazine-based compounds with promising activity against drug-resistant pathogens

  • Application of piperazine derivatives in targeted drug delivery systems

  • Exploration of piperazine-containing compounds as potential treatments for neuropsychiatric disorders

These research directions provide context for potential applications of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and its derivatives .

Future Research Opportunities

Several promising research avenues for tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate include:

  • Structure-activity relationship studies: Systematic modification of the core structure to identify derivatives with enhanced biological activities

  • Target identification: Exploration of specific biological targets that interact with the compound or its derivatives

  • Improved synthetic methodologies: Development of more efficient, scalable, and environmentally friendly synthetic routes

  • Application in combinatorial chemistry: Utilization as a scaffold for the generation of compound libraries

  • Material science applications: Investigation of potential applications in polymer chemistry, sensor development, or surface modification

These research directions could significantly expand the utility and understanding of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and related compounds .

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